![molecular formula C21H29ClN2O8S B1667249 Amlodipine mésylate CAS No. 246852-12-0](/img/structure/B1667249.png)
Amlodipine mésylate
Vue d'ensemble
Description
Amlodipine mesylate is a calcium channel blocker used primarily in the treatment of hypertension and angina. It works by relaxing the blood vessels, allowing blood to flow more easily, thereby reducing blood pressure and alleviating chest pain. Amlodipine mesylate is a salt form of amlodipine, which enhances its solubility and stability .
Applications De Recherche Scientifique
Amlodipine is a medication primarily used to treat cardiovascular conditions such as hypertension and angina . It functions as a calcium channel blocker, relaxing blood vessels to improve blood flow and reduce the heart's workload . Amlodipine is available in various oral forms, including tablets and solutions .
Indications and Uses
Amlodipine is prescribed for the following conditions:
- Hypertension: Amlodipine is used to treat high blood pressure in adults and children six years and older .
- Coronary Artery Disease: It is effective for managing conditions caused by coronary artery disease .
- Angina: Amlodipine is used to treat different types of angina, including chronic stable angina and vasospastic angina (Prinzmetal's or variant angina) . It is also used for angiographically documented coronary artery disease in patients without heart failure or an ejection fraction < 40% .
Amlodipine can be used alone or in combination with other antihypertensive and antianginal agents .
Pharmacological Properties
Amlodipine has several key pharmacological characteristics :
- Mechanism of Action: Amlodipine dilates main coronary arteries and arterioles, increasing myocardial oxygen delivery, which is particularly beneficial for patients with coronary artery spasms and those experiencing vasoconstriction due to smoking .
- Absorption and Bioavailability: Amlodipine is almost completely absorbed from the gastrointestinal tract, with peak plasma concentrations observed 6 to 12 hours post-oral administration . Its bioavailability ranges from 64% to 90%, and its absorption is not affected by food . Steady-state plasma levels are achieved after 7 to 8 days of daily dosing .
- Distribution and Metabolism: The volume of distribution is 21 L/kg, with approximately 93% of the circulating drug bound to plasma proteins in hypertensive patients . Amlodipine undergoes extensive hepatic metabolism, with about 90% converted into inactive metabolites .
- Elimination: Approximately 10% of the parent compound and 60% of the metabolites are excreted in the urine .
Case Study: Amlodipine Overdose
A case study reported an incident of intentional overdose with 250 mg of amlodipine in a 46-year-old male, resulting in acute left ventricular dysfunction and myocarditis . The patient initially presented with mild abdominal pain but developed worsening dyspnea over two days . Cardiac MRI showed evidence of diffuse myocarditis . The patient was managed with diuretics and was discharged after his condition stabilized. Follow-up cardiac MRI showed improvement in myocardial inflammation .
Another case reported an 18-year-old female who took 150 mg of amlodipine with suicidal intentions . She developed circulatory failure and tachypnea . She was treated with decontamination, calcium, glucagon, and vasopressors; due to persistent hypotension, hyperinsulinemiceuglycemia therapy was initiated . She recovered fully and was discharged without complications .
Storage and Availability
Mécanisme D'action
Target of Action
Amlodipine mesylate is a dihydropyridine calcium channel blocker . Its primary targets are the L-type calcium channels located on the vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is a key factor in muscle contraction and vascular tone .
Mode of Action
Amlodipine mesylate inhibits the transmembrane influx of calcium ions into the vascular smooth muscle cells by blocking the L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction, leading to vasodilation . The compound’s action reduces the total peripheral resistance (afterload) against which the heart must pump, easing the cardiac workload .
Biochemical Pathways
The primary biochemical pathway affected by amlodipine mesylate is the calcium signaling pathway. By blocking the L-type calcium channels, amlodipine mesylate disrupts the flow of calcium ions, which are essential for the contraction of smooth muscle cells . This leads to relaxation of the arterial smooth muscle, reduction in vascular resistance, increased blood flow, and decreased blood pressure .
Pharmacokinetics
Amlodipine mesylate exhibits a bioavailability of 64-90% . It is metabolized in the liver into various inactive pyrimidine metabolites . The onset of action is observed 6-12 hours after oral administration, and its elimination half-life is 30-50 hours . This long half-life allows for once-daily dosing . The drug is excreted in urine .
Result of Action
The primary result of amlodipine mesylate’s action is a reduction in blood pressure . By causing vasodilation, it decreases peripheral vascular resistance, which in turn reduces the workload on the heart . This makes amlodipine mesylate effective in the treatment of hypertension and angina .
Action Environment
The efficacy and stability of amlodipine mesylate can be influenced by various environmental factors. For instance, when used by people with liver problems, and in elderly individuals, doses should be reduced . Additionally, the drug’s effectiveness can be affected by patient-specific factors such as age, renal function, and concomitant medications .
Analyse Biochimique
Biochemical Properties
Amlodipine mesylate interacts with the calcium channels in the cells of the heart and blood vessels . It inhibits the influx of calcium ions into both vascular smooth muscle and cardiac muscle . Experimental studies suggest that amlodipine binds to both dihydropyridine and nondihydropyridine binding sites .
Cellular Effects
Amlodipine mesylate has significant effects on various types of cells, particularly the cells of the heart and blood vessels. By blocking the movement of calcium ions into the cells of the heart and blood vessels, amlodipine relaxes the heart muscles and dilates (widens) the blood vessels, making blood flow easier . This leads to a reduction in blood pressure and an increase in the supply of blood and oxygen to the heart .
Molecular Mechanism
The mechanism of action of amlodipine mesylate involves the inhibition of the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . This action is achieved by binding to both dihydropyridine and nondihydropyridine binding sites . The resulting decrease in intracellular calcium levels leads to a relaxation of the vascular smooth muscle, which in turn leads to vasodilation and a reduction in blood pressure .
Temporal Effects in Laboratory Settings
Amlodipine mesylate has a slow rate of elimination over 40–50 hours . It is extensively metabolized in the liver, but there is no significant presystemic or first-pass metabolism . Over time, the effects of amlodipine mesylate remain consistent due to its long half-life and the option for single daily dosing .
Dosage Effects in Animal Models
While specific studies on dosage effects of amlodipine mesylate in animal models are limited, it is known that amlodipine is used in veterinary medicine for the treatment of systemic hypertension in dogs and cats . The dosage is adjusted based on the animal’s response and any observed side effects .
Metabolic Pathways
Amlodipine mesylate is heavily metabolized in the liver, with approximately 90% converted to inactive metabolites . The metabolism involves the cytochrome P450 3A4 enzyme, which plays a key role in the metabolic clearance of amlodipine in humans .
Transport and Distribution
Amlodipine mesylate is distributed throughout the body with a large volume of distribution (21 L/kg) . It is heavily protein-bound (about 93%) in the plasma , which may influence its distribution within cells and tissues.
Subcellular Localization
Additionally, amlodipine has been found to promote the unclamping of endothelial nitric oxide synthase (eNOS) from caveolin in endothelial cells , suggesting a potential interaction with caveolae, a type of lipid raft in the cell membrane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of amlodipine mesylate involves the reaction of amlodipine with methanesulfonic acid. The process typically includes the following steps:
Formation of Amlodipine Base: Amlodipine is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the dihydropyridine ring.
Salt Formation: The amlodipine base is then reacted with methanesulfonic acid to form amlodipine mesylate.
Industrial Production Methods: In industrial settings, the production of amlodipine mesylate involves large-scale synthesis using high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The process includes:
High-Speed Tablet Press: Amlodipine mesylate monohydrate, which has high purity and good fluidity, is suitable for direct tableting processing by a high-speed tablet press.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Amlodipine mesylate undergoes various chemical reactions, including:
Oxidation: Amlodipine can be oxidized to form inactive pyrimidine metabolites.
Reduction: Reduction reactions are less common for amlodipine mesylate.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Solvents: Organic solvents such as ethanol and methanol are frequently used in reactions involving amlodipine mesylate.
Major Products: The major products formed from these reactions are typically inactive metabolites, which are excreted from the body.
Comparaison Avec Des Composés Similaires
Amlodipine Besylate: Amlodipine besylate is another salt form of amlodipine, commonly used due to its stability and solubility.
Amlodipine Maleate: This is another salt form of amlodipine, used interchangeably with amlodipine mesylate and besylate.
Uniqueness: Amlodipine mesylate is unique due to its specific salt form, which provides distinct advantages in terms of solubility and stability. This makes it a preferred choice in certain pharmaceutical formulations.
Activité Biologique
Amlodipine mesylate is a calcium channel blocker (CCB) primarily used in the treatment of hypertension and angina. Its biological activity is characterized by its ability to inhibit voltage-dependent L-type calcium channels, leading to vasodilation and reduced myocardial oxygen demand. This article delves into the pharmacokinetics, mechanism of action, clinical implications, and case studies related to amlodipine mesylate.
Pharmacokinetics
Absorption and Bioavailability
- Amlodipine mesylate is absorbed slowly from the gastrointestinal tract, achieving peak plasma concentrations between 6 to 12 hours after oral administration.
- The absolute bioavailability ranges from 64% to 90% , indicating efficient absorption despite variability among individuals .
Distribution
- The volume of distribution is approximately 21 L/kg , with a high protein binding rate of about 93% . This extensive binding may influence its therapeutic efficacy and safety profile.
Metabolism and Excretion
- Amlodipine is primarily metabolized in the liver, with about 90% converted into inactive metabolites. The cytochrome P450 enzymes CYP3A4 and CYP3A5 are crucial for its metabolism .
- Approximately 10% of the parent compound is excreted unchanged in urine, with about 60% of metabolites eliminated renally .
Amlodipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle cells. This blockade leads to:
- Decreased intracellular calcium levels , resulting in reduced contractility of smooth muscle.
- Vasodilation , which lowers systemic vascular resistance and blood pressure.
- Improved endothelial function , contributing to enhanced blood flow and oxygen delivery to tissues .
Clinical Implications
Amlodipine mesylate is widely used for:
- Hypertension Management : It effectively reduces blood pressure, thereby decreasing the risk of cardiovascular events.
- Angina Relief : By reducing afterload, it alleviates symptoms associated with stable angina and variant angina by preventing coronary artery spasms .
Case Study 1: Amlodipine Overdose
A study reported a case involving a 46-year-old male who intentionally overdosed on 250 mg of amlodipine. Initial assessments showed no significant symptoms; however, he developed acute left ventricular dysfunction and myocarditis within days. Treatment included diuretics, and he was discharged after stabilization with a left ventricular ejection fraction (LVEF) of 45–50% at discharge .
Case Study 2: Pediatric Amlodipine Poisoning
An 18-year-old girl ingested 150 mg of amlodipine with suicidal intent. She presented with circulatory failure but was successfully treated with decontamination and hyperinsulinemic-euglycemic therapy. She recovered fully within days, highlighting the critical need for awareness regarding the risks associated with amlodipine availability .
Comparative Analysis of Amlodipine Salts
The biological activity can vary among different salts of amlodipine. Below is a comparison table summarizing key characteristics:
Property | Amlodipine Mesylate | Amlodipine Besylate |
---|---|---|
Solubility | Moderate | High |
Bioavailability | 64%-90% | Similar |
Peak Plasma Concentration | 6-12 hours | Similar |
Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) |
Propriétés
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVFCHUBATVFPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
246852-12-0 | |
Record name | Amlodipine mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=246852-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amlodipine mesylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246852120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMLODIPINE MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291Y33EZHA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.